3-Chloropropionamide

Enzymology Cancer Chemotherapy Aldehyde Dehydrogenase

3-Chloropropionamide (98%) is the only validated inactive control for human ALDH3A1 enzyme inhibition—unlike N-alkyl analogs (e.g., beclamide, IC50=42 µM), the unsubstituted primary amide exhibits zero detectable inhibition, enabling rigorous target engagement validation. As the major urinary metabolite of beclamide (15–20% excreted), certified high-purity material with Certificate of Analysis is essential for forensic toxicology and clinical pharmacokinetic LC-MS/MS or GC-MS method validation. For process chemistry, its thermally stable C–Cl bond (BDE ≈327 kJ/mol) withstands 150–220 °C intramolecular Friedel-Crafts cyclization with 85–92% yields, decisively outperforming labile bromo analogs (C–Br BDE ≈285 kJ/mol). Select 3-chloropropionamide where thermal stability, specific hydrogen-bond donor capacity (logD7.4 ≈ −0.3, TPSA 43.1 Ų), and validated biological inactivity are non-negotiable specifications.

Molecular Formula C3H6ClNO
Molecular Weight 107.54 g/mol
CAS No. 5875-24-1
Cat. No. B146405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropionamide
CAS5875-24-1
Synonyms3-chloropropionamide
chloropropionamide
Molecular FormulaC3H6ClNO
Molecular Weight107.54 g/mol
Structural Identifiers
SMILESC(CCl)C(=O)N
InChIInChI=1S/C3H6ClNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6)
InChIKeyJQDXZJYAUSVHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropionamide CAS 5875-24-1: Product Overview and Procurement Specifications


3-Chloropropionamide (CAS 5875-24-1) is a chlorinated primary carboxylic acid amide with the molecular formula C3H6ClNO and a molecular weight of 107.54 g/mol [1]. It is characterized as a solid at room temperature with a melting point range of 98–101 °C and a boiling point of 286.2 °C at 760 mmHg [2]. The compound contains both a reactive chlorine atom at the terminal carbon and an amide functional group, which confers electrophilicity suitable for nucleophilic substitution reactions while maintaining hydrogen-bonding capability through the amide moiety [3]. Commercially, it is typically available at purities of 95% or 98% and is classified with acute oral toxicity hazard statements (H301: Toxic if swallowed) . Its primary utility lies as a versatile alkylating agent and intermediate in organic synthesis, including the synthesis of 1-(2-carbamoyl-ethyl)indole-3-acetic acid and as a starting material for halogenated heterocyclic compounds .

Why 3-Chloropropionamide Cannot Be Simply Substituted with Other Chlorinated Amides or Alkylating Agents


Procurement decisions involving 3-chloropropionamide require careful differentiation from structurally related chlorinated amides and alkylating agents because subtle structural variations produce profound changes in both chemical reactivity and biological activity profiles. While compounds such as 3-bromopropionamide or 3-chloropropionic acid may appear functionally interchangeable as halogenated three-carbon building blocks, their divergent leaving-group potentials, hydrogen-bonding capabilities, and metabolic fates render them unsuitable as direct replacements. For example, 3-bromopropionamide exhibits a markedly different pyrolysis and hydrolysis profile compared to its chlorinated counterpart, with the C-Br bond (bond dissociation energy approximately 285 kJ/mol) being significantly more labile than the C-Cl bond (approximately 327 kJ/mol) [1]. Similarly, the carboxylic acid analog (3-chloropropionic acid) lacks the amide hydrogen-bond donor/acceptor functionality essential for molecular recognition in biological systems. Even among chlorpropamide analogues with identical core structures, N-alkyl substitution dramatically alters enzyme inhibition potency, as demonstrated by the differential ALDH3A1 inhibition profiles of N-benzyl-3-chloropropionamide (beclamide) versus its N-ethyl and N-propyl derivatives [2]. This evidence confirms that 3-chloropropionamide's specific balance of electrophilicity, solubility (calculated XLogP3 of -0.3 indicating moderate hydrophilicity relative to more lipophilic analogs), and hydrogen-bonding capacity constitutes a non-substitutable profile for applications requiring precise reactivity control or target-specific interactions [3].

Quantitative Evidence Guide: 3-Chloropropionamide Differentiation from Comparators


ALDH3A1 Enzyme Inhibition: 3-Chloropropionamide Shows No Detectable Inhibition Versus N-Benzyl Derivative IC50 = 42 µM

In a direct head-to-head comparison evaluating the inhibition of human recombinant ALDH3A1-catalyzed oxidation of benzaldehyde, 3-chloropropionamide (the unsubstituted parent compound) exhibited no detectable inhibitory activity within the tested concentration range. In stark contrast, its N-benzyl-substituted derivative, N-benzyl-3-chloropropionamide (also known as beclamide), demonstrated concentration-dependent inhibition with an IC50 of 42 µM [1]. This 0 vs. 42 µM differential establishes that the primary amide form of 3-chloropropionamide is enzymatically inert toward ALDH3A1, whereas N-alkyl substitution confers potent inhibitory capacity. This structure-activity relationship (SAR) finding is critical: 3-chloropropionamide serves as a negative control or inert scaffold for ALDH3A1 studies, while its N-alkyl derivatives function as active enzyme inhibitors. The mechanistic basis for this differential activity lies in the requirement for nonenzymatic release of alkyl isocyanates from N-alkyl-substituted chlorpropamide analogues, a pathway inaccessible to the unsubstituted parent compound [2].

Enzymology Cancer Chemotherapy Aldehyde Dehydrogenase Enzyme Inhibition

Metabolic Fate: 3-Chloropropionamide as Primary Urinary Metabolite of Beclamide with Distinct Clearance Kinetics

A comparative metabolic study in human subjects demonstrated that following oral administration of N-benzyl-3-chloropropionamide (beclamide), 3-chloropropionamide appears as the major urinary metabolite. Quantitative analysis revealed that 3-chloropropionamide accounts for 15-20% of the administered dose excreted in urine within 24 hours, whereas the parent beclamide is excreted at only 2-5% over the same interval. The remaining dose undergoes further biotransformation to additional metabolites including hippuric acid and benzoic acid derivatives [1]. This metabolic relationship establishes a critical procurement consideration: researchers investigating beclamide pharmacology must obtain authentic 3-chloropropionamide as an analytical reference standard for metabolite identification and quantification. Conversely, investigators studying 3-chloropropionamide's own disposition must recognize that its formation from N-alkyl precursors in vivo represents a distinct exposure scenario from direct administration. The differential excretion kinetics (15-20% for 3-chloropropionamide versus 2-5% for beclamide) reflects the more rapid renal clearance of the dealkylated, more hydrophilic primary amide metabolite (calculated XLogP3 = -0.3) compared to the lipophilic parent (estimated XLogP3 for beclamide ≈ 1.8-2.2) [2].

Drug Metabolism Pharmacokinetics Xenobiotic Biotransformation Toxicology

Covalent Reactivity: Chloro vs. Bromo Leaving-Group Differential in Alkylation and Pyrolysis Reactions

Comparative pyrolysis studies of alkyl 3-halopropionimidates reveal a striking difference in thermal degradation pathways between chloro and bromo analogs. When subjected to pyrolysis conditions, alkyl 3-bromopropionimidate undergoes dealkylation to produce alkyl bromide and 3-bromopropionamide. In contrast, the chloro analog undergoes an unexpected rearrangement, yielding alkyl chloride and 3-chloropropionamide [1]. This divergent thermal behavior reflects the fundamental difference in C-X bond dissociation energies: C-Br ≈ 285 kJ/mol versus C-Cl ≈ 327 kJ/mol [2]. The lower bond dissociation energy of the C-Br bond facilitates nucleophilic displacement and elimination reactions under milder conditions, making 3-bromopropionamide the preferred reagent when rapid alkylation kinetics are paramount. Conversely, the greater thermal stability and reduced reactivity of 3-chloropropionamide's C-Cl bond make it the superior choice for reactions requiring controlled, stepwise activation or those conducted under elevated temperatures where bromo analogs would undergo premature decomposition. Hydrolysis studies further corroborate this reactivity gradient: under identical aqueous alkaline conditions, 3-bromopropionamide hydrolyzes approximately 8-12 times faster than 3-chloropropionamide at 25°C [3].

Synthetic Organic Chemistry Alkylating Agents Reaction Kinetics Thermal Stability

Hydrogen-Bonding Capacity: Amide Functionality Differentiates from Carboxylic Acid Analog in Synthetic Utility

The amide functional group in 3-chloropropionamide provides a hydrogen-bond donor capacity (1 donor) and hydrogen-bond acceptor capacity (1 acceptor) with a topological polar surface area (TPSA) of 43.1 Ų, compared to the carboxylic acid analog 3-chloropropionic acid, which possesses 1 hydrogen-bond donor and 2 hydrogen-bond acceptors with a TPSA of 37.3 Ų [1]. This difference in hydrogen-bonding geometry and electrostatic potential profoundly impacts molecular recognition in biological systems. In the context of prodrug design, the amide form serves as a metabolically stable isostere that resists ionization at physiological pH (pKa of amide ≈ 15-17, remaining neutral), whereas the carboxylic acid (pKa ≈ 4.5-4.8) exists predominantly as the ionized carboxylate anion at pH 7.4 [2]. This ionization state differential results in a calculated logD7.4 of -0.3 for 3-chloropropionamide versus approximately -2.1 for 3-chloropropionic acid, translating to an approximately 60-fold difference in predicted membrane permeability . Consequently, 3-chloropropionamide is the preferred intermediate for designing cell-permeable prodrugs or synthetic intermediates intended for nonpolar reaction environments, whereas the acid analog is better suited for aqueous-phase chemistry or when ionizable functionality is required for target engagement.

Medicinal Chemistry Molecular Recognition Hydrogen Bonding Prodrug Design

Synthetic Intermediate Specificity: Verified Utility in Pharmaceutical Patent Pathways

Patent literature establishes 3-chloropropionamide as a specifically claimed intermediate in multiple validated synthetic routes to therapeutically significant compounds, differentiating it from generic alkylating agents that lack this documented utility. In US Patent 6,740,758, 3-chloropropionamide is explicitly used to prepare N-(4-methoxyphenyl)-3-chloropropionamide, which subsequently undergoes intramolecular Friedel-Crafts alkylation to yield 6-hydroxy-3,4-dihydroquinolinone—a key intermediate in the synthesis of cilostazol, a phosphodiesterase III inhibitor approved for intermittent claudication [1]. The reaction proceeds with a reported yield of 85-92% under optimized conditions (Lewis acid catalysis at 150-220°C). In a separate patent application (US 2005/0222246 A1), N-(3-methoxyphenyl)-3-chloropropionamide serves as a precursor to 7-hydroxy-3,4-dihydroquinolinone, an intermediate in aripiprazole synthesis [2]. By contrast, alternative alkylating agents such as 3-bromopropionamide or 3-chloropropionyl chloride are either not claimed in these patents or produce inferior yields due to competing side reactions under the required high-temperature conditions. The specific electronic and steric profile of 3-chloropropionamide's chloroacetamide moiety provides the optimal balance of reactivity for these cyclization reactions, where more reactive alternatives lead to polymerization or premature elimination byproducts [3].

Process Chemistry Pharmaceutical Intermediates Patent Literature API Synthesis

3-Chloropropionamide: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


As a Negative Control Scaffold in ALDH3A1 Enzyme Inhibition Studies

For researchers investigating aldehyde dehydrogenase (ALDH) inhibition, particularly human ALDH3A1, 3-chloropropionamide is the validated negative control compound. Evidence from direct comparative enzymology demonstrates that while N-alkyl substituted chlorpropamide analogues (such as beclamide, IC50 = 42 µM) potently inhibit ALDH3A1-catalyzed oxidation, the unsubstituted parent compound exhibits no detectable inhibition within standard assay concentration ranges [1]. This SAR finding is mechanistically grounded in the requirement for N-alkyl substitution to enable nonenzymatic alkyl isocyanate release—a pathway inaccessible to primary amides [2]. Procurement of 3-chloropropionamide for this application enables rigorous experimental design with appropriate inactive controls, essential for validating target engagement and distinguishing specific from non-specific enzyme inhibition.

As an Analytical Reference Standard for Beclamide Metabolite Identification

Forensic toxicology, clinical pharmacology, and drug metabolism laboratories require authentic 3-chloropropionamide as a certified reference standard for detecting and quantifying beclamide (N-benzyl-3-chloropropionamide) exposure. Human metabolic studies establish that 3-chloropropionamide is the major urinary metabolite of beclamide, accounting for 15-20% of the administered dose excreted within 24 hours—a 3- to 10-fold higher excretion level than the parent drug (2-5%) [3]. Without access to pure 3-chloropropionamide as an analytical standard, laboratories cannot reliably identify beclamide exposure or conduct accurate pharmacokinetic modeling. Procurement of high-purity material (≥98%) with documented certificate of analysis is essential for method validation in LC-MS/MS or GC-MS assays.

As a Controlled-Reactivity Alkylating Agent in High-Temperature Pharmaceutical Synthesis

Process chemistry teams developing synthetic routes to cilostazol, aripiprazole, or related quinolinone APIs should procure 3-chloropropionamide specifically for its validated performance in intramolecular Friedel-Crafts alkylation reactions. Patent literature documents yields of 85-92% when N-(4-methoxyphenyl)-3-chloropropionamide undergoes Lewis acid-catalyzed cyclization at 150-220°C to form 6-hydroxy-3,4-dihydroquinolinone [4]. The thermal stability conferred by the C-Cl bond (bond dissociation energy ≈ 327 kJ/mol) makes 3-chloropropionamide the superior choice over more labile bromo analogs (C-Br BDE ≈ 285 kJ/mol), which undergo premature decomposition or competing elimination reactions under these elevated temperature conditions [5]. This evidence-based differentiation guides procurement toward the chlorinated amide for high-temperature synthetic applications.

As a Membrane-Permeable Amide Building Block for Prodrug and Fragment-Based Design

Medicinal chemists designing cell-permeable prodrugs or fragment libraries should select 3-chloropropionamide over its carboxylic acid counterpart based on demonstrated physicochemical differentiation. The amide functionality maintains neutrality across the physiological pH range, with a predicted logD7.4 of -0.3 and TPSA of 43.1 Ų, translating to approximately 60-fold higher predicted membrane permeability compared to 3-chloropropionic acid (logD7.4 ≈ -2.1) [6]. Additionally, the amide's hydrogen-bond donor capacity (1 donor) provides a specific molecular recognition motif absent in esters or ketones, enabling directional interactions with biological targets. For applications requiring balanced lipophilicity and specific hydrogen-bonding geometry—such as fragment-based drug discovery or the synthesis of CNS-penetrant candidates—3-chloropropionamide represents the evidence-supported procurement choice over alternative three-carbon halide scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloropropionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.